N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin-3-one core. Key structural features include:
- Position 8 substitution: A p-tolyloxy group (methyl-substituted phenyl ether).
- Acetamide side chain: Linked to a 2,5-dimethylphenyl group at the N-terminus.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-5-8-17(9-6-14)30-21-20-25-27(22(29)26(20)11-10-23-21)13-19(28)24-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQQPMGNCWLHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions to form the triazolopyrazine ring.
Acylation: The final step involves the acylation of the triazolopyrazine derivative with 2,5-dimethylphenyl acetic acid or its derivatives under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrazine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can mimic natural substrates or inhibitors, allowing it to modulate the activity of these targets. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- The p-tolyloxy group in the target compound balances lipophilicity and stability, whereas sulfur-containing analogs (e.g., ) may exhibit altered pharmacokinetics due to thioether reactivity.
Acetamide Side Chain Modifications
Key Observations :
Biological Activity
N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including anti-tumor effects and mechanisms of action.
- Molecular Formula : C22H21N5O3
- Molecular Weight : 403.4 g/mol
- CAS Number : 1251619-06-3
Biological Activity Overview
Recent studies have highlighted the compound's promising anti-cancer properties. Specifically, it has been evaluated against various cancer cell lines and has shown notable cytotoxic effects.
Anti-Tumor Activity
A study on [1,2,4]triazolo[4,3-a]pyrazine derivatives demonstrated that compounds similar to this compound exhibited significant anti-tumor activity. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
The compound demonstrated effective inhibition of c-Met kinase with an IC50 value of 48 nM, indicating its potential as a therapeutic agent targeting specific cancer pathways .
The biological activity of this compound appears to involve several mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells as evidenced by Annexin V-FITC/PI staining assays.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases.
- Fluorescence Staining : Acridine orange staining has shown increased cell death in treated cells compared to controls.
Study 1: In Vitro Evaluation
In a controlled laboratory setting, the compound was tested against various cancer cell lines (A549, MCF-7, HeLa). The results indicated a dose-dependent increase in cytotoxicity correlating with higher concentrations of the compound.
Study 2: Mechanistic Insights
Further mechanistic studies involved molecular docking simulations that suggested strong binding affinity to c-Met kinase, corroborating experimental findings regarding its inhibitory effects on tumor proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
